Product packaging for 2,3-Difluoro-4-propylphenol(Cat. No.:)

2,3-Difluoro-4-propylphenol

Cat. No.: B13030401
M. Wt: 172.17 g/mol
InChI Key: IEEXNJSBAQLMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorine in Organic Chemistry and Advanced Materials Science

Fluorine, the most electronegative element, imparts unique properties to organic compounds. numberanalytics.comtcichemicals.com Its small atomic size, comparable to hydrogen, allows for its introduction into molecules without significant steric alteration. tcichemicals.com However, the high polarity of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, dramatically influences a molecule's physical, chemical, and biological characteristics. nih.govnumberanalytics.com This has profound implications for materials science, where fluorination can enhance thermal stability, chemical inertness, and introduce desirable optical and electrical properties. numberanalytics.com The stability of the C-F bond makes fluorinated compounds resistant to degradation, a valuable trait in the development of high-performance materials like fluoropolymers. numberanalytics.comnih.gov

The field of organofluorine chemistry, which began in the early 20th century, has seen significant growth, spurred by the development of new fluorination techniques. numberanalytics.com Today, it is a critical area of research, contributing to the creation of materials for diverse applications, including electronics, aerospace, and energy storage. numberanalytics.comnumberanalytics.com

Overview of Substituted Phenol (B47542) Chemistry in Contemporary Research

Substituted phenols are a class of organic compounds that are indispensable in various sectors, including human health, agriculture, and the manufacturing of synthetic materials. oregonstate.edu The specific placement of substituents on the phenolic ring significantly influences the molecule's properties and reactivity. oregonstate.edu Consequently, the development of synthetic methods that allow for precise control over the substitution pattern on the phenol ring is a major focus of contemporary chemical research. oregonstate.edu

Traditional electrophilic aromatic substitution reactions on phenols often lead to a mixture of ortho- and para-substituted products, posing a challenge for the selective synthesis of specific isomers. rsc.org To address this, chemists have developed a variety of strategies to achieve regiochemical control. oregonstate.edu These methods are crucial for accessing complex and highly substituted phenols, which are valuable building blocks in medicinal chemistry and materials science. oregonstate.edursc.org Research in this area also extends to understanding the degradation and environmental impact of substituted phenols, with studies exploring methods like ultrasonic destruction to remediate water contamination. nih.govresearchgate.net

Research Context of 2,3-Difluoro-4-propylphenol and its Structural Analogues

This compound belongs to the family of fluorinated phenols and is of interest within the context of creating novel molecules with specific properties. While detailed research findings exclusively on this compound are not extensively documented in publicly available literature, its structural analogues provide insight into its potential applications and areas of study.

For instance, fluorinated phenols are investigated for their role in the development of liquid crystals and other advanced materials. The substitution pattern of fluorine atoms on the phenol ring is a key determinant of the material's properties.

The synthesis and reactivity of various fluorinated and substituted phenols are active areas of research. For example, studies on the deoxyfluorination of phenols, a process that converts a hydroxyl group to a fluorine atom, are crucial for creating a wide range of fluorinated aromatic compounds. harvard.eduresearchgate.netacs.org Furthermore, the photolysis of fluorinated phenols is studied to understand their environmental fate and the formation of potential byproducts. acs.org

Structural analogues of this compound, such as other difluorophenol and propylphenol derivatives, are used as building blocks in the synthesis of more complex molecules, including those with potential biological activity. The presence and position of the fluorine and propyl groups can influence factors like lipophilicity and receptor selectivity, which are important in drug design. frontiersin.org

Table 1: Properties of this compound

Property Value
CAS Number 124728-91-2 bldpharm.com
Molecular Formula C9H10F2O bldpharm.com
Molecular Weight 172.17 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F2O B13030401 2,3-Difluoro-4-propylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

2,3-difluoro-4-propylphenol

InChI

InChI=1S/C9H10F2O/c1-2-3-6-4-5-7(12)9(11)8(6)10/h4-5,12H,2-3H2,1H3

InChI Key

IEEXNJSBAQLMAY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C=C1)O)F)F

Origin of Product

United States

Reaction Mechanisms and Pathways Involving 2,3 Difluoro 4 Propylphenol Analogues

Mechanistic Investigations of Fluorination Reactions (e.g., Concerted Aromatic Nucleophilic Substitution, CSNAr)

The synthesis of aryl fluorides, including fluorinated phenols, often involves nucleophilic aromatic substitution (SNAr). Traditionally, the SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a discrete, negatively charged Meisenheimer complex, followed by the elimination of a leaving group. This pathway typically requires the aromatic ring to be "activated" by strong electron-withdrawing groups to stabilize the intermediate. pearson.com

However, recent experimental and computational studies have identified a growing class of nucleophilic aromatic substitutions that proceed through a concerted mechanism (CSNAr). youtube.com In a CSNAr reaction, the attack of the incoming nucleophile and the loss of the leaving group occur concurrently in a single transition state, avoiding the formation of a high-energy Meisenheimer intermediate. pearson.comyoutube.com This pathway is significant because it is not limited to electron-poor aromatic systems. pearson.comyoutube.com

The deoxyfluorination of phenols is a key transformation where the CSNAr mechanism has been implicated. For instance, methods have been developed for the conversion of phenols to aryl fluorides by first converting the phenol (B47542) to an aryl fluorosulfonate intermediate. Subsequent reaction with a fluoride (B91410) source, such as tetramethylammonium (B1211777) fluoride (NMe4F), proceeds under mild conditions. Computational calculations for this transformation suggest that the carbon-fluorine bond formation occurs via a concerted transition state rather than a discrete Meisenheimer complex. nih.gov Evidence for a concerted mechanism in phenol deoxyfluorination has been supported by kinetic isotope effect studies, which show that the cleavage of the C–O bond is part of the rate-determining step. pearson.com

Influence of Fluorine Substituents on Aromatic Substitution Patterns and Reactivity

The fluorine atoms on the aromatic ring of 2,3-difluoro-4-propylphenol exert a profound influence on its reactivity through a combination of inductive and resonance effects.

In Electrophilic Aromatic Substitution (EAS): Fluorine displays what is often described as anomalous reactivity compared to other halogens in EAS reactions. wikipedia.org While all halogens are deactivating due to their strong electron-withdrawing inductive effect, fluorine is the least deactivating. wikipedia.org Most notably, fluorine is a powerful ortho, para-director, and its ability to stabilize a positive charge at the para position through resonance is particularly strong. wikipedia.orgyoutube.com This can lead to partial rate factors for substitution at the para position that are faster than at a single position of benzene (B151609) itself, meaning fluorine can be considered activating at that specific position. wikipedia.orgorganic-chemistry.org For this compound, the combined directing effects of the hydroxyl group (strongly activating, ortho, para-directing), the two fluorine atoms (ortho, para-directing), and the propyl group (weakly activating, ortho, para-directing) would synergistically favor electrophilic attack at the C5 and C6 positions.

In Nucleophilic Aromatic Substitution (SNAr): The influence of fluorine in SNAr is position-dependent. scirp.org Fluorine's high electronegativity creates a significant partial positive charge on the carbon to which it is attached, making the ring more susceptible to nucleophilic attack. This inductive effect generally makes aryl fluorides more reactive in SNAr than other aryl halides, as the initial nucleophilic attack is often the rate-determining step. The activating or deactivating influence of a non-displaced fluorine substituent depends on its location relative to the point of substitution:

An ortho-fluorine can have a variable activating influence.

A meta-fluorine is activating.

A para-fluorine is slightly deactivating. scirp.org

The addition of fluorine atoms to an aromatic ring introduces new π-bonding and antibonding orbitals that can further stabilize the ring system, a phenomenon referred to as "fluoromaticity".

Transformations Involving the Propyl Side Chain

The propyl group attached to the aromatic ring can also undergo characteristic reactions, primarily at the benzylic position (the carbon atom directly attached to the ring). The benzylic C-H bonds are weaker than other alkyl C-H bonds because the resulting benzylic radical or cation is stabilized by resonance with the aromatic ring.

Key transformations include:

Benzylic Oxidation : Alkyl side chains on an aromatic ring can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This reaction cleaves the rest of the alkyl chain and converts the benzylic carbon into a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. Milder oxidation can yield ketones. The oxidation of benzylic methylene (B1212753) groups to carbonyls is a fundamental transformation for producing valuable chemical intermediates.

Benzylic Halogenation : Free-radical halogenation selectively occurs at the benzylic position due to the stability of the intermediate benzylic radical. Reagents like N-bromosuccinimide (NBS) are commonly used for benzylic bromination under UV light or with a radical initiator.

These reactions allow for the selective functionalization of the alkyl side chain, converting an activating alkyl group into a deactivating carbonyl or carboxyl group, which can be a useful strategy in multi-step synthesis.

Stability and Degradation Pathways of Fluorinated Phenols under Various Conditions (e.g., photolysis)

Fluorinated phenols are subject to degradation under various environmental conditions, with photolysis being a significant pathway. The incorporation of fluorine into organic molecules often increases their stability, but UV radiation can provide the energy needed to initiate chemical transformations.

Studies on the aqueous photolysis of fluorinated phenol model compounds, including difluorophenols, have shown that degradation rates are often pH-dependent. For many fluorinated phenols, the rate of direct photolysis is significantly faster at higher pH values (e.g., pH 10) compared to neutral or acidic conditions. This is because the deprotonated phenolate (B1203915) form of the molecule is more susceptible to photo-oxidation.

The primary degradation product observed during the photolysis of simple fluorophenols is often the inorganic fluoride ion (F⁻), indicating cleavage of the stable C-F bond. The degradation process can be accelerated by the presence of other reactive species, such as hydroxyl radicals (•OH), which are generated in advanced oxidation processes (AOPs) used in water treatment.

The table below presents photolysis rate constants for various fluorophenol model compounds under different aqueous conditions, illustrating the influence of pH and reactive species on degradation.

CompoundConditionRate Constant (k, h⁻¹)
2-(Trifluoromethyl)phenolpH 53.52 ± 0.07
pH 726.4 ± 0.64
pH 10334.1 ± 93.45
4-FluorophenolpH 70.04 ± 0.001
pH 100.77 ± 0.02
3,5-DifluorophenolpH 70.03 ± 0.001
pH 100.43 ± 0.01

Data adapted from a 2022 study on the photolysis of fluorinated phenols.

Beyond photolysis, biodegradation by microorganisms represents another potential degradation pathway, although highly fluorinated compounds are known for their persistence.

Theoretical and Computational Investigations of Fluorinated Phenols

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to investigating the electronic structure and related properties of fluorinated phenols. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size. Functionals such as B3LYP and CAM-B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to predict molecular geometries, thermochemical data, and reaction pathways. nih.govnih.govnih.gov

The stability and reactivity of phenolic compounds are intrinsically linked to their thermochemical properties, with the O-H bond dissociation enthalpy (BDE) being a critical parameter, especially for antioxidant applications. nist.gov Computational methods can accurately predict these values. The substitution pattern on the phenolic ring significantly influences the O-H BDE. Electron-donating groups generally decrease the BDE, while electron-withdrawing groups increase it. nist.govulisboa.pt

For a molecule like 2,3-Difluoro-4-propylphenol, the two electron-withdrawing fluorine atoms would be expected to increase the O-H BDE, while the electron-donating propyl group would have a counteracting, though likely smaller, effect. DFT calculations can quantify these competing influences precisely. A review of experimental and theoretical data for various substituted phenols provides a baseline for understanding these effects. ulisboa.ptaip.org For instance, gas-phase thermochemical properties for a range of tri-substituted phenols have been successfully investigated using DFT, with methods benchmarked to derive accurate standard enthalpies of formation and BDEs. researchgate.net

Table 1: Comparison of O-H Bond Dissociation Enthalpies (BDE) for Phenol (B47542) and Selected Substituted Phenols.
CompoundSubstituent(s)Gas-Phase O-H BDE (kJ/mol)
Phenol-H369.0 ± 0.8
4-Methylphenol (p-cresol)4-CH₃361.9 ± 1.7
4-Methoxyphenol4-OCH₃357.3 ± 2.1
4-Fluorophenol4-F366.5 ± 2.5

Data sourced from a critical review of literature values. ulisboa.pt

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the modeling of reaction pathways and the characterization of transition states. emerginginvestigators.org For fluorinated phenols, this is particularly relevant for understanding mechanisms like photodissociation or metabolic bioactivation. nih.govnih.gov

Studies on simple fluorophenols using Time-Dependent DFT (TD-DFT) have elucidated their excited-state dynamics. The interplay between optically bright ¹ππ* states and dissociative ¹πσ* states governs the photochemical behavior. nih.gov A conical intersection (CI) between these two excited states, and a second CI between the ¹πσ* state and the ground state (S₀), provide pathways for nonradiative decay, including O-H bond fission. nih.gov The position and energy of these CIs are sensitive to the location of the fluorine substituent. For this compound, theoretical modeling could predict its photostability and potential reaction products upon UV irradiation by mapping these critical points on the potential energy surface.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations excel at describing the electronic properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. ijcce.ac.irsemanticscholar.org Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds. chemistrysteps.com

For fluorophenols, a key conformational feature is the orientation of the hydroxyl proton relative to the fluorine substituent, leading to cis and trans (or syn and anti) rotamers. dntb.gov.ua These conformers often have very similar energies, and both may be populated at room temperature. researchgate.net The choice of conformer can influence intermolecular interactions and crystal packing. For this compound, MD simulations could be employed to explore the conformational landscape, considering the rotation of the hydroxyl and propyl groups. Such simulations would reveal the preferred orientations, the energy barriers between them, and how the molecule's conformation changes in different solvent environments. This is crucial as the conformation can affect biological activity and physicochemical properties. nih.govnih.gov

Structure-Reactivity Relationships from a Computational Chemistry Perspective

By calculating a variety of molecular descriptors, computational chemistry can establish quantitative structure-reactivity relationships (QSRRs). These relationships correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. researchgate.net

Electronic Structure Analysis and Unique Fluorine Effects

Fluorine possesses a unique combination of properties that distinguishes it from other elements. Its high electronegativity (3.98 on the Pauling scale), small van der Waals radius (1.47 Å, similar to hydrogen), and the strength of the carbon-fluorine bond (one of the strongest in organic chemistry) give rise to distinctive electronic effects. nih.govwikipedia.org

Computational analyses, such as Natural Bond Orbital (NBO) and Mulliken population analysis, can quantify the charge distribution within this compound, revealing the extent of these electronic perturbations. emerginginvestigators.org TD-DFT calculations on simpler fluorophenols show that fluorine substitution alters the energies of the molecular orbitals, which in turn affects the electronic absorption spectra. nih.gov

Table 2: Calculated Electronic Properties for Phenol and Monofluorophenols.
CompoundVertical Excitation Energy (S₀ → S₁) (eV)Oscillator StrengthDipole Moment (S₀ state) (Debye)
Phenol5.2150.03501.44
2-Fluorophenol5.2830.03032.79
3-Fluorophenol5.2720.02442.74
4-Fluorophenol5.0270.06322.22

Calculations performed at the TDDFT/CAMB3LYP/6-311++G(d,p) level of theory. nih.gov

These calculations demonstrate that the position of fluorine substitution systematically modifies the electronic transition energies and dipole moments, highlighting the profound and position-dependent impact of fluorine on the molecular electronic structure. nih.gov

Synthesis and Characterization of Derivatives and Analogues of 2,3 Difluoro 4 Propylphenol

Synthesis of Structurally Related Fluorinated Propylphenols

The synthesis of phenols structurally related to 2,3-Difluoro-4-propylphenol provides a basis for comparative studies. These analogues, including non-fluorinated, methoxy-substituted, and alternatively fluorinated phenols, are prepared through various established and novel synthetic routes.

4-Propylphenol (B1200801) : This compound serves as a non-fluorinated benchmark. It is a known intermediate in the synthesis of liquid crystals and can be used in hydrodeoxygenation studies to produce propylcyclohexane. researchgate.netchemicalbook.com The hydrodeoxygenation process, often utilizing bifunctional catalysts with metallic sites (like Platinum) for hydrogenation and Brønsted acid sites for dehydration, can convert 4-propylphenol into propylcyclohexanone and subsequently to propylcyclohexanol and propylcyclohexane. researchgate.net

4-Propylguaiacol (2-Methoxy-4-propylphenol) : This methoxy (B1213986) analogue is a volatile phenolic flavor compound found in various natural sources. chemicalbook.com A common laboratory and industrial preparation method involves the catalytic reduction of eugenol, using a palladium or platinum-black catalyst. chemicalbook.com It is also a significant lignin-derived monomer, and its hydrodeoxygenation is studied for biofuel production, where it can be selectively converted to 4-propylphenol by removing the methoxy group, or further to propylbenzene. repec.orgacs.org

4-Propylsyringol (2,6-Dimethoxy-4-propylphenol) : As a dimethoxy analogue, this compound is also derived from natural sources and is used as an intermediate in chemical synthesis. lookchem.comnist.gov Its formation can occur from the cleavage of β-O-4 bonds in lignin (B12514952) structures followed by hydrogenation and dehydration of intermediates like sinapyl alcohol. researchgate.net Methods for its isolation and purification from the products of reductive catalytic fractionation processes have been developed, yielding high-purity material. rsc.org

3,4-Difluorophenol : This positional isomer is a crucial intermediate for liquid crystal materials. chemicalbook.comguidechem.com Its synthesis can be achieved through the reduction of 3,4-difluorobenzaldehyde. chemicalbook.com It also serves as a starting material for more complex molecules; for instance, it can be reacted with 2,5-difluoro-1-nitrobenzene to prepare 2-(3,4-difluorophenoxy)-5-fluoro-1-nitrobenzene.

The table below summarizes the synthetic approaches for these related phenols.

Compound NameCommon Starting Material(s)Key Reaction Type / ReagentsPrimary Use / Research Area
4-PropylphenolPhenol (B47542) derivativesFriedel-Crafts acylation followed by reductionLiquid crystal intermediate; Hydrodeoxygenation studies researchgate.netchemicalbook.com
4-PropylguaiacolEugenolCatalytic Reduction (Pd or Pt catalyst)Flavor compound; Lignin model compound for biofuel research chemicalbook.comrepec.org
4-PropylsyringolSinapyl alcohol / LigninHydrogenolysis, Dehydration, HydrogenationChemical synthesis intermediate lookchem.comresearchgate.net
3,4-Difluorophenol3,4-DifluorobenzaldehydeReductionLiquid crystal material intermediate chemicalbook.comguidechem.com

Modifications of the Aromatic Ring Substitution Pattern

Altering the substitution pattern on the aromatic ring of fluorinated phenols is a strategy to fine-tune the electronic and steric properties of the molecule. This is often achieved through nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups.

Dihalogenated molecules that are activated by other substituents, such as nitro groups, are excellent substrates for sequential SNAr reactions. nih.gov For example, in compounds like 4,5-difluoro-1,2-dinitrobenzene, the fluorine atoms are activated towards displacement by nucleophiles. nih.gov This principle can be applied to difluorophenol scaffolds, where an existing fluorine atom can be displaced by a chosen nucleophile, provided the ring is sufficiently activated. The reactivity of halogens in these reactions allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, enabling the synthesis of a diverse library of derivatives. nih.gov

Side Chain Elaboration and Functionalization

Modification of the 4-propyl side chain offers another avenue for creating derivatives. Standard methods for alkyl chain functionalization can be applied, though the specific reactivity may be influenced by the electronic nature of the substituted phenol ring. Potential transformations include:

Benzylic Functionalization : The position adjacent to the aromatic ring (the benzylic position) is typically the most reactive site on the alkyl chain. Reactions such as benzylic bromination followed by nucleophilic substitution can introduce a variety of functional groups (e.g., -OH, -CN, -NH2) at this position.

Oxidation : The propyl chain can be oxidized to introduce carbonyl or carboxyl functionalities, creating ketone or acid derivatives.

Chain Extension or Truncation : The alkyl chain can be modified through multi-step sequences to either extend or shorten it, leading to a series of 4-alkyl-2,3-difluorophenol homologues.

Exploration of Heterocyclic Analogues Derived from Phenolic Scaffolds

Phenolic scaffolds are versatile starting points for the synthesis of heterocyclic compounds, such as benzofurans and other related structures. A relevant approach for fluorinated compounds involves the reaction of enaminones with difluorocarbene to construct 2,2-difluoro-2,3-dihydrofurans. rsc.org This metal-free method demonstrates how a fluorinated heterocyclic ring system can be built. Such dihydrofurans can be further transformed; for example, they can be converted to 2-fluorofurans through fluorine elimination. rsc.org This strategy highlights a pathway to create novel heterocyclic analogues where the phenolic oxygen of a this compound derivative could potentially be incorporated into a new ring system.

Isotopic Labeling Studies (e.g., ¹⁸F-labeling for advanced synthetic methods)

Isotopic labeling, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, half-life ≈ 110 minutes), is crucial for developing radiotracers for Positron Emission Tomography (PET) imaging. nih.govuchicago.edu The synthesis of ¹⁸F-labeled versions of this compound or its derivatives allows for non-invasive in vivo studies.

The most common strategy for ¹⁸F-labeling is nucleophilic substitution, where [¹⁸F]fluoride displaces a suitable leaving group. nih.gov For aromatic systems, this requires an activated ring. uchicago.edu

Key ¹⁸F-Labeling Strategies:

StrategyDescriptionRequirements
Nucleophilic Aromatic Substitution (SNAr) [¹⁸F]Fluoride displaces a leaving group (e.g., -NO₂, -Cl, -Br, -OTf, trimethylammonium) on an aromatic ring. nih.govnih.govThe aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. Reactions are typically performed at elevated temperatures in aprotic solvents. uchicago.edu
Transition Metal-Catalyzed Fluorination Copper- or other metal-based catalysts facilitate the radiofluorination of aryl halides and their derivatives under milder conditions. nih.govRequires specific catalyst systems and precursors like arylboronic acids or aryl halides.
Sulfur Fluoride (B91410) Exchange (SuFEx) A rapid "click chemistry" approach where an aryl sulfonyl fluoride precursor reacts with [¹⁸F]fluoride to form the aryl [¹⁸F]fluorosulfate. nih.govRequires synthesis of the appropriate sulfonyl chloride or fluoride precursor.

Given its structure, a precursor to this compound, such as 2-fluoro-3-nitro-4-propylphenol, could potentially be labeled by displacing the nitro group with [¹⁸F]fluoride. The development of efficient and rapid ¹⁸F-labeling methods is a primary focus in radiochemistry to maximize the radiochemical yield and specific activity of the final PET tracer. nih.govscripps.edu

Advanced Analytical Methodologies for Characterization of 2,3 Difluoro 4 Propylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural determination of 2,3-Difluoro-4-propylphenol in solution. A multi-nuclear approach, incorporating ¹H, ¹³C, and ¹⁹F NMR, provides a complete picture of the molecule's atomic framework and electronic environment.

¹H, ¹³C, and ¹⁹F NMR for Comprehensive Structural Elucidation

The combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a comprehensive method for the structural verification of this compound. nih.gov Each nucleus provides unique and complementary information.

¹H NMR: The proton NMR spectrum reveals the number and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the phenolic hydroxyl (-OH) proton, the two aromatic protons, and the protons of the n-propyl group (-CH₂CH₂CH₃). The aromatic protons will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The propyl group will show a characteristic triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the aromatic ring.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected for the aromatic carbons and three for the propyl group. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (OH, F, and propyl). The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), a key diagnostic feature.

¹⁹F NMR: As a fluorine-containing molecule, ¹⁹F NMR is indispensable. nih.gov It provides direct information about the chemical environment of the fluorine atoms. For this compound, two distinct signals are expected for the fluorine atoms at positions 2 and 3. These signals will show coupling to each other (F-F coupling) and to adjacent protons (H-F coupling), which helps to confirm their positions on the aromatic ring. nih.gov

The following table summarizes the anticipated NMR data for this compound, based on analyses of similar compounds like 2,3-difluorophenol (B1222669) and 4-propylphenol (B1200801). nih.govchemicalbook.com

Nucleus Position Anticipated Chemical Shift (δ, ppm) Anticipated Multiplicity & Coupling Constants (J, Hz)
¹HOHVariable (typically 4.5-6.0)Singlet (broad)
H-5~6.8 - 7.1Doublet of doublets of doublets (ddd)
H-6~6.7 - 7.0Doublet of doublets of doublets (ddd)
Ar-CH₂ -~2.5Triplet (t), J ≈ 7.6 Hz
-CH₂-CH₂ -~1.6Sextet, J ≈ 7.5 Hz
-CH₃~0.9Triplet (t), J ≈ 7.3 Hz
¹³CC-1 (C-OH)~140-145 (dd)Doublet of doublets (dd) due to C-F coupling
C-2 (C-F)~145-150 (dd)Doublet of doublets (dd) due to C-F coupling
C-3 (C-F)~138-143 (dd)Doublet of doublets (dd) due to C-F coupling
C-4 (C-propyl)~130-135Multiplet (m)
C-5~120-125Multiplet (m)
C-6~115-120Multiplet (m)
Ar-C H₂-~30-35Singlet (s)
-C H₂-CH₂-~23-28Singlet (s)
-C H₃~13-16Singlet (s)
¹⁹FF-2~ -140 to -155Doublet of doublets (dd)
F-3~ -150 to -165Doublet of doublets (dd)

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques for Connectivity and Conformational Analysis

To unambiguously assign all signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, confirming the connectivity within the propyl chain and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the propyl group and the aromatic ring, and for assigning the quaternary (non-protonated) aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is useful for conformational analysis, such as the preferred orientation of the propyl group relative to the aromatic ring.

Quantitative ¹⁹F NMR for Phenolic Hydroxyl Group Content and Fluorine Tracking

Quantitative ¹⁹F NMR (qNMR) is a highly accurate and selective method for quantification. acs.orgnrel.gov This technique is particularly valuable for tracking fluorine-containing molecules in various contexts.

One application is the indirect quantification of phenolic hydroxyl groups. nrel.govnih.govosti.gov This is achieved by derivatizing the hydroxyl group with a fluorine-containing reagent, such as pentafluoropyridine (B1199360) (PFP). acs.orgnrel.gov The resulting tetrafluoropyridyl-ether product can then be quantified using ¹⁹F NMR by integrating the signal against a known concentration of an internal standard. nrel.gov This method offers high selectivity for phenolic hydroxyls over aliphatic alcohols. acs.orgnrel.gov

Furthermore, ¹⁹F NMR is an excellent tool for tracking the fate of this compound and its derivatives during chemical reactions or environmental degradation. researchgate.net Since ¹⁹F has a 100% natural abundance and high sensitivity, even low concentrations of fluorinated products can be detected and quantified, allowing for the development of fluorine mass balances in complex systems. researchgate.netnih.govacs.org

Mass Spectrometry (MS) Techniques (e.g., LCMS, HRMS, GC-QTOF/MS)

Mass spectrometry (MS) is a cornerstone for the analysis of this compound, providing essential information on molecular weight and structure. nih.gov When coupled with chromatographic separation, it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. longdom.org

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements. For this compound (C₉H₁₀F₂O), this allows for the determination of its elemental composition, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In techniques like GC-QTOF/MS or LC-MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the structure of the molecule and its derivatives. Characteristic fragments would likely arise from the loss of the propyl chain or other neutral losses.

The combination of computational chemistry with ¹⁹F NMR and mass spectrometry has proven effective in identifying fluorinated products from various processes. nih.govacs.org

Technique Information Provided Application to this compound
HRMS (e.g., LC-Orbitrap, GC-QTOF) Exact mass, elemental formulaConfirms the elemental composition of C₉H₁₀F₂O with high precision.
LC-MS/MS Molecular weight, structural fragmentationIdentifies the compound in liquid samples and provides structural confirmation through fragmentation patterns.
GC-QTOF/MS Molecular weight, fragmentation, separation of volatile derivativesAnalyzes the compound or its derivatized form, providing high-resolution mass data and fragmentation for structural elucidation.

Chromatographic Separations (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for isolating this compound from reaction mixtures, environmental samples, or from its structural isomers. mdpi.com The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and polarity of the compound and its derivatives. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile phenols. nih.govresearchgate.net To improve peak shape and volatility, phenols are often derivatized, for example, through acetylation or silylation, prior to analysis. nih.govresearchgate.net Different isomers of difluoro-propylphenol would likely exhibit different retention times on a GC column, allowing for their separation and individual identification by the mass spectrometer. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of compounds, including those that are not sufficiently volatile for GC. longdom.orgub.edu Reversed-phase HPLC, using a C18 column, is commonly employed to separate phenols based on their polarity. The separated compounds are then detected by the mass spectrometer. LC-MS is particularly useful for analyzing derivatives of this compound that may be more polar or thermally labile.

Vibrational and Electronic Spectroscopic Methods (e.g., IR, UV-Vis, Raman)

Vibrational and electronic spectroscopy provide complementary structural information, serving as a valuable fingerprint for this compound.

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy probe the vibrational modes of a molecule. jst.go.jp A study on the closely related 2,3-difluoro phenol (B47542) (2,3-DFP) provides insight into the expected spectral features. nih.gov The spectra are dominated by characteristic bands corresponding to the O-H stretch, aromatic C-H stretches, C=C ring stretches, and C-F stretches. The combination of both techniques is powerful, as some vibrations may be strong in the IR spectrum but weak in the Raman spectrum, and vice versa. nih.govsemanticscholar.orgresearchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Appearance
O-H Stretch3200 - 3600Broad (IR), Weak (Raman)
Aromatic C-H Stretch3000 - 3100Sharp (IR, Raman)
Aliphatic C-H Stretch2850 - 3000Sharp (IR, Raman)
Aromatic C=C Stretch1450 - 1600Strong (IR, Raman)
C-F Stretch1100 - 1300Very Strong (IR)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. nih.gov Phenols typically exhibit strong absorption bands in the UV region (around 220 nm and 270-280 nm) due to π→π* transitions in the aromatic ring. The exact position and intensity of these absorption maxima (λmax) are influenced by the substituents on the ring, including the fluorine atoms and the propyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides invaluable insights into molecular conformation, intermolecular interactions, and packing motifs, which collectively govern the macroscopic properties of a material. Although a crystal structure for this compound has not been reported in the publicly accessible literature, analysis of closely related derivatives, such as 4-isopropylphenol (B134273), offers a detailed framework for understanding its likely solid-state characteristics.

The study of analogous compounds allows for a comprehensive examination of the influence of specific functional groups on the crystal lattice. By comparing the crystal structure of a phenol bearing a propyl or isopropyl group with that of a difluorinated phenol, the distinct roles of the alkyl chain and the fluorine atoms in directing the crystalline architecture can be inferred.

A seminal study on the crystal structure of 4-isopropylphenol provides a foundational dataset for this comparative analysis. The crystallographic parameters of this compound, determined by single-crystal X-ray diffraction, offer a glimpse into the molecular geometry and the nature of the non-covalent interactions that dictate its packing arrangement.

Interactive Data Table: Crystallographic Data for 4-isopropylphenol

ParameterValue
Empirical FormulaC₉H₁₂O
Formula Weight136.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345(3)
b (Å)5.987(1)
c (Å)11.012(2)
β (°)101.23(2)
Volume (ų)797.8(3)
Z4
Density (calculated) (Mg/m³)1.133

Note: This data is for 4-isopropylphenol, a structural analog of this compound.

The isopropyl group, in turn, participates in weaker van der Waals interactions with the alkyl groups of adjacent molecules. The conformation of the isopropyl group relative to the phenyl ring will be a key determinant of the efficiency of the crystal packing.

Emerging Research Directions and Potential Research Applications of 2,3 Difluoro 4 Propylphenol Motifs

Role in Advanced Materials Science (e.g., Liquid Crystals, Polymer Chemistry, functional additives)

The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, making them valuable in materials science. Fluorinated biphenyl (B1667301) derivatives, for instance, are recognized as fundamental components in fluorinated liquid crystals. The introduction of fluorine atoms can modify key characteristics such as melting point, viscosity, birefringence, and dielectric anisotropy, which are critical for applications like thin-film transistor liquid crystal displays (TFT-LCDs). The 2,3-difluoro-4-propylphenol structure could serve as a precursor for new liquid crystal molecules, where the fluorine atoms would fine-tune the electronic properties and intermolecular interactions, and the propyl group would influence the molecule's shape and packing behavior.

In polymer chemistry, phenols and their derivatives are used to modify polymer properties. For example, polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol have been synthesized to create orientation layers for liquid crystal molecules. mdpi.com The alkylphenol component plays a crucial role in controlling the surface properties and inducing specific alignments. It is plausible that polymers functionalized with this compound could be developed to create surfaces with unique wettability and electronic characteristics, potentially serving as specialized alignment layers or functional additives.

As functional additives, fluorinated compounds are explored for their ability to impart specific properties to bulk materials. For instance, 4-hydroxy-2,5-dimethylfuran-3(2H)-one is used as a sensory additive in animal feed. europa.eu While a different application, it highlights the principle of using small organic molecules to modify the properties of a larger matrix. The this compound motif could potentially be investigated as an additive to enhance the thermal stability, chemical resistance, or dielectric properties of advanced polymers.

Table 1: Potential Applications of this compound in Materials Science

Application Area Potential Role of this compound Key Influencing Moieties
Liquid Crystals Precursor for novel liquid crystalline molecules. Difluoro-phenyl group: Modulates dielectric anisotropy and intermolecular forces. Propyl group: Influences molecular shape and mesophase stability.
Polymer Chemistry Monomer or modifying agent for specialty polymers. Phenolic hydroxyl: Provides a reactive site for polymerization or grafting. Fluorine atoms: Enhance thermal and chemical stability.

| Functional Additives | Additive to enhance material properties. | Fluorine atoms: Can lower surface energy and improve chemical resistance. Aromatic ring: Provides rigidity and thermal stability. |

Utility as Intermediates in Complex Molecule Synthesis (e.g., quinolone precursors, biphenyl derivatives)

Substituted phenols are versatile intermediates in organic synthesis. The this compound structure is well-suited to serve as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and other bioactive compounds.

Quinolones, and specifically fluoroquinolones, are a significant class of antibacterial agents. nottingham.ac.ukmdpi.com The synthesis of these compounds often involves the construction of the quinolone core from substituted anilines or related aromatic precursors. nih.govmdpi.com A fluorinated phenol (B47542) like this compound could be a key starting material, which after conversion to the corresponding aniline, would be cyclized to form a difluoro-propyl-substituted quinolone. Such derivatives are of interest in the search for new antibiotics with improved efficacy or modified activity spectra.

Biphenyl derivatives are another important structural motif found in pharmaceuticals, agrochemicals, and functional materials. researchgate.net Synthetic methods such as the Suzuki-Miyaura coupling are commonly used to create the biaryl bond, often starting from a halogenated aromatic compound and an arylboronic acid. The phenolic hydroxyl group of this compound can be converted into a triflate or other leaving group, enabling its participation in cross-coupling reactions to form complex biphenyl structures. The presence of the fluorine and propyl substituents on one of the rings could be used to fine-tune the steric and electronic properties of the final biphenyl product.

Contribution to Catalysis and Reagent Development

While less explored, the unique electronic nature of fluorinated phenols suggests potential roles in catalysis and reagent development. The electron-withdrawing effect of the two fluorine atoms makes the phenolic proton more acidic and influences the electron density of the aromatic ring. This modulation could be harnessed if the motif is incorporated into a larger ligand structure for a metal catalyst. The ligand's electronic properties could then be fine-tuned to optimize the catalyst's activity and selectivity for a specific reaction.

Furthermore, new reagents for specific chemical transformations could be developed from this scaffold. For example, deoxyfluorination reactions can convert phenols into fluoroarenes. nih.gov In a reverse sense, developing new reagents based on the this compound backbone could offer unique reactivity profiles for functional group transformations, driven by the combined electronic influence of the hydroxyl, fluoro, and propyl groups.

Environmental Fate and Transformations of Fluorinated Aromatic Compounds

The widespread use of organofluorine compounds in pharmaceuticals, agrochemicals, and industrial products has led to increased interest in their environmental persistence and transformation. acs.org The carbon-fluorine bond is exceptionally strong, which often makes fluorinated compounds recalcitrant to degradation. nih.gov

The environmental fate of a compound like this compound would be governed by several factors. Its stability suggests it would be persistent in the environment. nih.govdioxin20xx.org However, microorganisms have been shown to biotransform some organofluorine compounds, although defluorination can be a challenging initial step. researchgate.net Research into the environmental fate of this compound would likely focus on identifying potential microbial degradation pathways. Some microorganisms possess enzymes, such as peroxidases and monooxygenases, that can catalyze the cleavage of C-F bonds or the degradation of the aromatic ring. researchgate.netnih.gov Understanding these transformation pathways is crucial for assessing the environmental impact and developing potential bioremediation strategies for fluorinated aromatic pollutants.

Table 2: Key Considerations for the Environmental Fate of Fluorinated Aromatic Compounds

Factor Implication for this compound Reference
C-F Bond Strength High stability and potential for environmental persistence. nih.gov
Biodegradation Likely to be slow; degradation may be initiated by specialized microorganisms under specific conditions (aerobic or anaerobic). researchgate.netresearchgate.net
Abiotic Degradation Potentially limited, though photochemical degradation under certain conditions is possible. dioxin20xx.org

| Toxicity of Metabolites | Partial metabolism could lead to the formation of intermediate compounds with their own toxicological profiles. | nih.gov |

Supramolecular Chemistry and Molecular Recognition involving Fluorinated Phenols

Fluorination has a profound impact on non-covalent interactions, making fluorinated molecules highly valuable in supramolecular chemistry and molecular recognition. The electron-withdrawing nature of fluorine atoms increases the acidity of the phenolic proton, making fluorinated phenols more effective hydrogen bond donors compared to their non-fluorinated analogs. brighton.ac.uk

This enhanced hydrogen-bonding capability has been demonstrated in the formation of two-dimensional co-crystals on surfaces. brighton.ac.uk Studies have shown that fluorinated phenols can form stable, ordered networks with hydrogen bond acceptors like pyridines, whereas their non-fluorinated counterparts may not. brighton.ac.uk The this compound motif, with its potent hydrogen-bond-donating hydroxyl group, could be an excellent building block for designing complex supramolecular architectures, such as self-assembled monolayers or molecular crystals with predictable structures.

In addition to stronger hydrogen bonds, the fluorine atoms can participate in other non-covalent interactions, such as C-H···F interactions, which can further stabilize supramolecular assemblies. brighton.ac.uk The interplay between the enhanced hydrogen bonding from the -OH group, potential C-H···F interactions, and the steric influence of the propyl group makes this compound an intriguing candidate for studies in host-guest chemistry and the design of molecular sensors where precise molecular recognition is required.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
4-(trans-4-alkylcyclohexyl)phenol
4-hydroxy-2,5-dimethylfuran-3(2H)-one
Polystyrene

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Difluoro-4-propylphenol, and how is purity validated?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using 2,3-difluoro-4’-(4-propylcyclohexyl)-[1,1’-biphenyl]-4-ol and alkyl halides (e.g., i19) in the presence of K₂CO₃ and KI in acetone. Purification involves flash chromatography and ethanol recrystallization. Purity is validated via HPLC (C18 column, 230/265 nm), achieving ≥99.6% purity. Yield optimization (82%) is achieved by controlling stoichiometry and reaction time .

Q. How is structural confirmation of this compound performed?

  • Methodological Answer : ¹H and ¹³C NMR in CDCl₃ are critical. Key spectral features include:

Peak (δ ppm) Assignment
6.85–7.25Aromatic protons
2.35–2.55Propyl CH₂ groups
1.60–1.80Cyclohexyl CH₂
Coupling constants (e.g., J = 8.5 Hz for aromatic F-C interactions) confirm regiochemistry. Integration ratios align with expected proton counts .

Q. What analytical techniques are essential for characterizing intermediates?

  • Methodological Answer : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates. TLC (UV detection) monitors reaction progress. Melting points and mass spectrometry (e.g., ESI-MS) validate intermediate identity. For example, a molecular ion at m/z 707.3683 (C₄₄H₅₁F₃NaO₃) confirms sodium adduct formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products in fluorinated phenol synthesis?

  • Methodological Answer : Side products (e.g., over-alkylation) are minimized by:

  • Using anhydrous acetone to prevent hydrolysis.
  • Maintaining reaction temperature at 60–70°C to balance reactivity and selectivity.
  • Adding KI as a catalyst to enhance halide displacement efficiency.
    Advanced kinetic studies (e.g., in situ IR monitoring) can further refine time-temperature profiles .

Q. How do discrepancies in NMR data inform structural revisions?

  • Methodological Answer : Unexpected splitting patterns (e.g., doublets instead of triplets) may indicate steric hindrance or conformational isomerism. For example, cyclohexyl chair vs. boat conformers alter equatorial/axial proton environments. DFT calculations (B3LYP/6-31G*) can model these effects and reconcile experimental vs. theoretical shifts .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like cytochrome P450 or estrogen receptors identifies potential bioactivity. QSAR models using Hammett σ values for fluorine substituents correlate electronic effects with binding affinity. ADMET predictions (SwissADME) assess pharmacokinetic properties, guiding derivative prioritization .

Data Contradiction Analysis

Q. How should researchers address conflicting HPLC purity and NMR integration data?

  • Methodological Answer : If HPLC indicates high purity but NMR integrations deviate >5%, consider:

  • Residual solvents (e.g., acetone in CDCl₃) affecting integrations.
  • Diastereomers or rotamers unresolved by HPLC.
    Mitigation: Use DMSO-d₆ for NMR (broader solubility) or 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies resolve contradictions between theoretical and experimental molecular weights?

  • Methodological Answer : Discrepancies (e.g., 723.3367 vs. 707.3683) often arise from adduct formation (e.g., Na⁺/K⁺ in ESI-MS). High-resolution mass spectrometry (HRMS) with internal calibration (e.g., TFA-Na) confirms exact mass. Isotopic pattern analysis distinguishes Na⁺/K⁺ adducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.